molecular formula C20H36S B8718014 2-Hexadecylthiophene CAS No. 83027-72-9

2-Hexadecylthiophene

Cat. No. B8718014
Key on ui cas rn: 83027-72-9
M. Wt: 308.6 g/mol
InChI Key: PJBTZAOJLKQEES-UHFFFAOYSA-N
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Patent
US08441002B2

Procedure details

7.2 g of thiophene was dissolved in 100 ml of tetrahydrofuran and cooled to 0° C. To this solution, 56 ml of n-butyllithium solution (1.6 mol/l hexane solution) was added dropwise and stirred for 3.5 hours. To this solution, 25 g of hexadecylbromide was added dropwise and stirred at room temperature for 5.5 hours. 100 ml of water and 100 ml of dichloromethane were added to the resulting solution to separate the organic layer. The organic layer was washed with 300 ml of water and dried over anhydrous magnesium sulfate. The resulting solution was concentrated by a rotary evaporator and purified by a column chromatography (filler: silica gel, eluent: hexane) to obtain 4.4 g of 2-n-hexadecylthiophene represented by the following formula.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C([Li])CCC.[CH2:11](Br)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].O>O1CCCC1.ClCCl>[CH2:26]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH3:11]

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)Br
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
to separate the organic layer
WASH
Type
WASH
Details
The organic layer was washed with 300 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated by a rotary evaporator
CUSTOM
Type
CUSTOM
Details
purified by a column chromatography (filler: silica gel, eluent: hexane)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 17.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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